Cycluron

Description

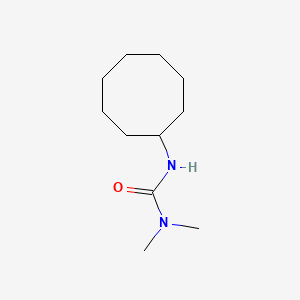

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclooctyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCVNGCTZLGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041824 | |

| Record name | Cycluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Cycluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL, In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C)., In water 1.2X10+3 mg/l at 20 °C | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000667 [mmHg], 1X10-7 MM HG @ 20 °C | |

| Record name | Cycluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

2163-69-1 | |

| Record name | Cycluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8K90CTK5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138 °C (PURE), MP: 134-138 °C /Technical/ | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cycluron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Cycluron, a substituted urea herbicide. The document details its chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of photosynthesis. Included are detailed experimental protocols for its synthesis and analysis, alongside visual representations of its biological pathway and relevant experimental workflows, designed to serve as a critical resource for researchers in agrochemistry, plant biology, and herbicide development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 3-cyclooctyl-1,1-dimethylurea, is a white crystalline solid.[1] It was developed as a pre-emergence herbicide.[2] The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-cyclooctyl-1,1-dimethylurea[1][3] |

| CAS Number | 2163-69-1[1][3] |

| Molecular Formula | C₁₁H₂₂N₂O[1][3] |

| Canonical SMILES | CN(C)C(=O)NC1CCCCCCC1[3] |

| InChI Key | DQZCVNGCTZLGAQ-UHFFFAOYSA-N[3] |

| PubChem CID | 16554[1] |

| Synonyms | Cyclouron, OMU, N'-cyclooctyl-N,N-dimethylurea[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 198.31 g/mol [1][3] |

| Melting Point | 138 °C[1][4] |

| Boiling Point | 335.64 °C (estimated)[4] |

| Density | 0.97 g/cm³[5] |

| Water Solubility | 1.1 g/L at 20 °C[1] |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 67 g/kg, Benzene: 55 g/kg, Methanol: 500 g/kg[1] |

| Vapor Pressure | 6.67 x 10⁻⁵ mmHg[1] |

| pKa | 13.97 (predicted)[6] |

| LogP (XLogP3-AA) | 2.4[1] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are documented. Both methods yield 3-cyclooctyl-1,1-dimethylurea but utilize different reagents and reaction conditions.

Method 1: Reaction of Cyclooctylamine with Dimethylcarbamoyl Chloride

This method involves the nucleophilic substitution reaction between cyclooctylamine and dimethylcarbamoyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound via Dimethylcarbamoyl Chloride.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Addition: To the flask, add cyclooctylamine dissolved in a suitable inert organic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

-

Base Addition: Add an equivalent amount of a tertiary amine base, such as triethylamine, to the reaction mixture. This will act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Dimethylcarbamoyl Chloride: Slowly add dimethylcarbamoyl chloride, also dissolved in the same inert solvent, to the reaction mixture via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture using an ice bath.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours, or gently heat under reflux to ensure completion.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any remaining triethylamine.

-

Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) to yield pure this compound crystals.

Method 2: Reaction of Cyclooctyl Isocyanate with Dimethylamine

This two-step method first involves the formation of cyclooctyl isocyanate from cyclooctylamine, followed by a reaction with dimethylamine.

Reaction Scheme:

Caption: Two-Step Synthesis of this compound.

Detailed Protocol:

Step 1: Formation of Cyclooctyl Isocyanate

-

Preparation: In a suitable reaction vessel, dissolve cyclooctylamine in a dry, inert solvent such as dioxane.

-

Phosgenation: Carefully introduce phosgene gas into the solution. This step should be performed with extreme caution in a specialized chemical fume hood due to the high toxicity of phosgene.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the starting amine, for example, by thin-layer chromatography.

-

Isolation: Once the reaction is complete, the excess phosgene and solvent can be removed by distillation to yield crude cyclooctyl isocyanate.

Step 2: Reaction with Dimethylamine

-

Reactant Addition: Dissolve the crude cyclooctyl isocyanate in a suitable solvent.

-

Addition of Dimethylamine: Introduce dimethylamine gas or a solution of dimethylamine in an appropriate solvent into the reaction mixture.

-

Reaction: The reaction is typically exothermic and may require cooling to control the temperature. Stir the mixture until the reaction is complete.

-

Purification: The product, this compound, will precipitate out of the solution. It can be collected by filtration and purified by recrystallization as described in Method 1.

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for research and quality control. The following are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of analytical grade this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1000 µg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation:

-

For formulated products, accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

-

For environmental samples (e.g., water, soil), an extraction and clean-up step may be necessary using solid-phase extraction (SPE).

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

-

Analysis:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then detected and identified by mass spectrometry based on their mass-to-charge ratio.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent)

-

Autosampler

-

Data acquisition and processing software

Protocol:

-

Standard and Sample Preparation: Prepare standards and samples as described for HPLC, using a volatile solvent like ethyl acetate or hexane. Derivatization is generally not required for this compound.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-350.

-

-

Analysis:

-

Inject the standards to confirm the retention time and mass spectrum of this compound.

-

Inject the samples.

-

Identify this compound in the samples by matching the retention time and mass spectrum with the standard. Quantify using a calibration curve.

-

Mechanism of Action and Signaling Pathway

This compound is a member of the urea class of herbicides that act by inhibiting photosynthesis.[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

Signaling Pathway: Inhibition of Photosystem II

The primary site of action for this compound is the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts. This compound acts as a competitive inhibitor, binding to the QB binding site on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to PQ.

This blockage of electron transport has several downstream effects:

-

Inhibition of ATP and NADPH production: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH.

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflows for Efficacy Assessment

The herbicidal activity of this compound can be assessed using various bioassays that measure the inhibition of photosynthesis.

Floating Leaf Disk Assay

This simple and effective assay provides a visual and quantitative measure of net photosynthesis.

Workflow Diagram:

Caption: Workflow for the Floating Leaf Disk Assay.

Detailed Protocol:

-

Preparation:

-

Prepare a 0.2% sodium bicarbonate solution. This will serve as a source of CO₂ for photosynthesis.

-

Prepare a range of this compound concentrations in the bicarbonate solution. Include a control with no this compound.

-

-

Leaf Disk Preparation:

-

Use a hole punch to cut uniform disks from healthy leaves (e.g., spinach, ivy).

-

-

Infiltration:

-

Place the leaf disks in a syringe and draw up the respective treatment or control solution.

-

Expel the air and seal the syringe tip with your finger.

-

Create a vacuum by pulling back the plunger to draw the air out of the leaf disks, replacing it with the solution. The disks should sink.

-

-

Incubation and Measurement:

-

Transfer the sunken disks to beakers containing the same solution and place them under a constant light source.

-

Record the time it takes for 50% of the disks in each beaker (the ET₅₀) to float to the surface. Floating is caused by the accumulation of oxygen produced during photosynthesis.

-

-

Data Analysis:

-

A longer ET₅₀ in the this compound-treated samples compared to the control indicates inhibition of photosynthesis.

-

Chlorophyll Fluorescence Analysis

This technique provides a rapid and non-invasive measurement of the efficiency of Photosystem II.

Workflow Diagram:

Caption: Workflow for Chlorophyll Fluorescence Analysis.

Detailed Protocol:

-

Sample Treatment: Treat whole plants or detached leaves with various concentrations of this compound. Include an untreated control.

-

Dark Adaptation: Place the samples in complete darkness for a period of 20-30 minutes. This allows all the reaction centers of PSII to become fully oxidized and ready to accept electrons.

-

Fluorescence Measurement:

-

Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

-

-

Parameter Calculation:

-

Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

-

-

Data Interpretation:

-

In healthy, unstressed plants, the Fᵥ/Fₘ ratio is typically around 0.83.

-

A decrease in the Fᵥ/Fₘ ratio in this compound-treated samples indicates damage to PSII and a reduction in photosynthetic efficiency.

-

Conclusion

This technical guide has provided a detailed examination of the chemical and biological properties of this compound. The tabulated data on its physicochemical properties, coupled with comprehensive protocols for its synthesis and analysis, offer valuable resources for researchers. The elucidation of its mechanism of action, visualized through a signaling pathway diagram, and the detailed experimental workflows for assessing its herbicidal efficacy, provide a solid foundation for further research into urea-based herbicides and the development of novel crop protection agents.

References

- 1. A method for rapid testing of the photosynthesis-inhibiting activity of herbicides by leaf disk infiltration | Bielecki | Acta Agrobotanica [pbsociety.org.pl]

- 2. scribd.com [scribd.com]

- 3. Potentiometric determination of urea with perchloric acid in acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. edb.gov.hk [edb.gov.hk]

An In-depth Technical Guide to the Synthesis of 3-Cyclooctyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Cyclooctyl-1,1-dimethylurea, a substituted urea derivative with potential applications in medicinal chemistry and materials science. This document details the reaction mechanism, a plausible experimental protocol, and expected quantitative data for its preparation.

Introduction

Substituted ureas are a significant class of organic compounds with a wide array of applications, including in the development of pharmaceuticals, agrochemicals, and polymers. The incorporation of a cyclooctyl moiety can impart desirable lipophilic and conformational properties to the urea scaffold, making 3-Cyclooctyl-1,1-dimethylurea a molecule of interest for targeted biological activities. Understanding its synthesis is fundamental for further research and development.

Primary Synthesis Pathway

The most direct and widely applicable method for the synthesis of 3-substituted-1,1-dimethylureas is the reaction of a primary amine with 1,1-dimethylcarbamoyl chloride. This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions.

The primary pathway for the synthesis of 3-Cyclooctyl-1,1-dimethylurea involves the reaction of cyclooctylamine with 1,1-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-Cyclooctyl-1,1-dimethylurea based on the described pathway. The values are estimated based on typical yields for similar reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclooctylamine | 1.0 molar equivalent | The limiting reagent. |

| 1,1-Dimethylcarbamoyl Chloride | 1.1 - 1.2 molar equivalents | A slight excess is used to ensure complete conversion of the amine. |

| Base (Triethylamine) | 1.2 - 1.5 molar equivalents | To neutralize the HCl byproduct. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm to room temperature. |

| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Solvent | Anhydrous Dichloromethane (DCM) | An aprotic solvent is preferred to avoid side reactions with the carbamoyl chloride. |

| Product Specifications | ||

| Theoretical Yield | Calculated based on cyclooctylamine. | - |

| Expected Actual Yield | 85 - 95% | Dependent on reaction scale and purification method. |

| Purity (after purification) | > 98% | Typically achieved through recrystallization or column chromatography. |

| Physical Properties | ||

| Appearance | White to off-white solid | Expected to be a crystalline solid at room temperature. |

| Molecular Weight | 198.32 g/mol | - |

| Melting Point | Not available in literature | Expected to be determined experimentally. |

| Solubility | Soluble in polar organic solvents | Expected to have limited solubility in water. |

Experimental Protocol

The following protocol details a plausible laboratory-scale synthesis of 3-Cyclooctyl-1,1-dimethylurea.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Cyclooctylamine

-

1,1-Dimethylcarbamoyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclooctylamine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution with stirring.

-

Addition of Carbamoyl Chloride: Slowly add a solution of 1,1-dimethylcarbamoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-Cyclooctyl-1,1-dimethylurea.

Safety Precautions:

-

1,1-Dimethylcarbamoyl chloride is highly toxic, a suspected carcinogen, and corrosive.[1][2] Handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Dichloromethane is a volatile and potentially harmful solvent. All handling should be performed in a fume hood.

-

Cyclooctylamine is a corrosive amine. Avoid contact with skin and eyes.

This guide provides a foundational understanding of the synthesis of 3-Cyclooctyl-1,1-dimethylurea. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.

References

Mechanism of Action of Cycluron on Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, an N-phenylurea herbicide, effectively controls weed growth by inhibiting photosynthesis. Its primary target is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts PSII function. It details the binding site of this compound on the D1 protein, its impact on the electron transport chain, and the resulting photoinhibition. Furthermore, this guide presents quantitative data on the inhibitory effects of urea-based herbicides, outlines detailed experimental protocols for studying these interactions, and includes a visual representation of the mechanism of action.

Introduction

Photosystem II is a multi-subunit complex that plays a central role in oxygenic photosynthesis. It utilizes light energy to oxidize water, releasing oxygen and protons, and transfers the resulting electrons through a series of cofactors to plastoquinone. This process is fundamental for the generation of ATP and NADPH, which are essential for carbon fixation. The precise regulation of electron flow through PSII is vital for plant health and productivity.

Urea-based herbicides, including this compound, are a class of compounds that specifically target and inhibit PSII.[1] Their mode of action involves the disruption of the photosynthetic electron transport chain, leading to a cascade of events that ultimately cause plant death.[2] Understanding the precise molecular interactions between these herbicides and PSII is crucial for the development of more effective and selective herbicides and for assessing their environmental impact.

Mechanism of Action of this compound on Photosystem II

The inhibitory action of this compound on Photosystem II is a well-defined process that occurs at a specific site within the complex.

Binding to the D1 Protein

The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center.[2][3] Specifically, this compound binds to the Q(_B) binding niche on the D1 protein.[3] This binding is competitive with the native plastoquinone (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, Q(_A).[4] By occupying the Q(_B) site, this compound physically obstructs the binding of plastoquinone.[4]

Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein effectively blocks the electron flow from the reduced primary quinone acceptor (Q(_A)

−-

Accumulation of Reduced Q(_A): With the forward electron flow blocked, Q(_A) remains in its reduced state (Q(_A)

).− -

Inhibition of Plastoquinone Reduction: The inability of plastoquinone to bind to the Q(_B) site prevents its reduction to plastoquinol (PQH(_2)).

-

Cessation of Downstream Electron Transport: The lack of reduced plastoquinol halts the transfer of electrons to the cytochrome b(_6)f complex and subsequently to Photosystem I.

Photoinhibition and Oxidative Stress

The blockage of electron transport leads to a state of high excitation pressure within PSII, a condition known as photoinhibition. The energy from absorbed light that cannot be used for photochemistry is dissipated through alternative pathways, which can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen (

1−Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.

Caption: Mechanism of this compound action on Photosystem II.

Caption: Experimental workflow for studying this compound's effect on PSII.

Quantitative Data

Due to the obsolete nature of this compound, specific quantitative data on its direct interaction with Photosystem II is limited in recent literature. However, extensive data exists for other urea-based herbicides that share the same mechanism of action, such as Diuron (DCMU). The following table summarizes typical quantitative data for Diuron, which can be considered indicative of the potency of this compound.

| Parameter | Description | Typical Value (for Diuron) | Reference |

| IC(_50) | The concentration of the inhibitor that causes 50% inhibition of a specific biological or biochemical function. In this context, it refers to the inhibition of PSII electron transport. | 1.9 x 10 | [6] |

| K(_i) | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. A lower K(_i) indicates a higher affinity. | 4 x 10 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of herbicides on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII photochemistry.

Objective: To determine the effect of this compound on the quantum efficiency of PSII.

Materials:

-

Plant leaves or algal suspension

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Dark adaptation clips

-

This compound solutions of varying concentrations

-

Control solution (e.g., water or buffer)

Procedure:

-

Dark Adaptation: Place the plant leaves in dark adaptation clips for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state (Q(_A) is fully oxidized).[7]

-

Treatment: Apply the different concentrations of this compound solution to the leaves or algal suspension. Include a control group treated with the solvent only.

-

Measurement of F(_0): Measure the minimal fluorescence (F(_0)) by applying a weak measuring light. F(_0) represents the fluorescence yield when the PSII reaction centers are open.

-

Measurement of F(_m): Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers. The maximum fluorescence yield (F(_m)) is recorded during this pulse.

-

Calculation of F(_v)/F(_m): Calculate the maximum quantum yield of PSII photochemistry using the formula: F(_v)/F(_m) = (F(_m) - F(_0))/F(_m) A decrease in the F(_v)/F(_m) ratio indicates stress or damage to PSII.

-

Light-Adapted Measurements (Optional): To measure the effective quantum yield of PSII in the light (ΦPSII), expose the treated samples to actinic light and apply saturating pulses to determine F(_m)' and the steady-state fluorescence (F(_s)). Calculate ΦPSII as: ΦPSII = (F(_m)' - F(_s))/F(_m)'

-

Data Analysis: Plot the F(_v)/F(_m) or ΦPSII values against the logarithm of the this compound concentration to determine the IC(_50) value.

Thermoluminescence (TL) Measurement

Thermoluminescence is a technique that probes the charge recombination reactions within PSII.

Objective: To identify the specific charge pairs affected by this compound binding.

Materials:

-

Thylakoid membrane preparations or intact leaves

-

Thermoluminescence spectrophotometer

-

Cryostat for low-temperature illumination

-

This compound solutions

-

Control buffer

Procedure:

-

Sample Preparation: Prepare isolated thylakoid membranes or use leaf discs.

-

Treatment: Incubate the samples with different concentrations of this compound.

-

Dark Adaptation: Dark-adapt the samples for at least 5 minutes.

-

Low-Temperature Illumination: Cool the sample to a low temperature (e.g., -5°C) and illuminate it with a short, saturating flash of light to induce charge separation and trap charge pairs.

-

Heating and Detection: In the dark, heat the sample at a constant rate (e.g., 1°C/s) up to a high temperature (e.g., 60°C). A photomultiplier tube detects the light emitted as the trapped charge pairs recombine at specific temperatures.

-

Glow Curve Analysis: The resulting plot of light intensity versus temperature is called a glow curve. Different peaks in the glow curve correspond to the recombination of specific charge pairs.

-

The B-band (peaking around 30°C) is typically associated with S(_2)/S(_3)Q(_B)

charge recombination.− -

The Q-band (peaking around 10°C) is associated with S(_2)Q(_A)

charge recombination and is characteristically enhanced in the presence of PSII inhibitors that block electron transfer from Q(_A) to Q(_B).[8]−

-

-

Data Interpretation: An increase in the intensity of the Q-band and a decrease in the B-band in the presence of this compound would confirm its action at the Q(_B) binding site.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, a key indicator of overall PSII activity.

Objective: To quantify the inhibitory effect of this compound on the water-splitting activity of PSII.

Materials:

-

Isolated thylakoid membranes or algal suspension

-

Clark-type oxygen electrode or other oxygen sensor

-

Light source with controlled intensity

-

Temperature-controlled reaction vessel

-

Artificial electron acceptors (e.g., 2,6-dichlorobenzoquinone - DCBQ, potassium ferricyanide)

-

This compound solutions

-

Reaction buffer

Procedure:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Reaction Setup: Add the thylakoid suspension or algal culture to the reaction vessel containing the reaction buffer and an artificial electron acceptor. The artificial electron acceptor is necessary to accept electrons from PSII when the downstream electron transport is inhibited.

-

Dark Respiration: Measure the rate of oxygen consumption in the dark to account for respiration.

-

Light-Induced Oxygen Evolution: Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction vessel and allow for a short incubation period.

-

Measurement with Inhibitor: Measure the rate of light-induced oxygen evolution in the presence of this compound.

-

Data Analysis: Calculate the percentage of inhibition of oxygen evolution for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC(_50) value.

Conclusion

This compound exerts its herbicidal activity through a well-defined mechanism of action that involves the potent and specific inhibition of Photosystem II. By binding to the Q(_B) site on the D1 protein, it competitively displaces plastoquinone, thereby blocking the photosynthetic electron transport chain. This disruption leads to a cascade of events, including the accumulation of reduced Q(_A), the cessation of ATP and NADPH production, and the generation of damaging reactive oxygen species. The experimental protocols detailed in this guide provide robust methods for characterizing the inhibitory effects of this compound and other PSII-targeting compounds, offering valuable tools for researchers in the fields of plant science, herbicide development, and environmental toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. mdpi.com [mdpi.com]

- 4. Herbicide binding and thermal stability of photosystem II isolated from Thermosynechococcus elongatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Historical Use of Cycluron in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycluron, an obsolete urea herbicide, was introduced circa 1960 for the pre-emergent control of annual weeds in a variety of agricultural and forestry settings.[1] As a member of the urea family of herbicides, its primary mode of action is the inhibition of photosynthesis.[1][2] Though no longer in widespread use and with limited available data, this guide provides a comprehensive technical overview of its historical application, physicochemical properties, mode of action, environmental fate, and the experimental protocols relevant to its study.[1]

Physicochemical Properties

This compound is a colorless crystalline solid with the chemical formula C₁₁H₂₂N₂O.[1][2] It is characterized by its high solubility in water and moderate volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | [2] |

| Molecular Weight | 198.31 g/mol | [2] |

| Physical State | Colorless crystalline solid | [1] |

| Water Solubility | 1.1 g/L (20 °C) | [2] |

| Vapor Pressure | 2.6 x 10⁻⁵ mm Hg (estimated) | [1] |

| Log Kow (octanol-water partition coefficient) | 2.8 (estimated) | [3] |

Formulations and Application

This compound was typically formulated as a wettable powder or an emulsifiable concentrate for soil incorporation or foliar spray application.[1] It was often used in combination with other herbicides. Notable commercial formulations included:

-

Alipur: An emulsifiable concentrate containing 150 g/L of this compound and 100 g/L of chlorbufam.[1][2]

-

Trixabon: An emulsifiable concentrate that was a combination of dimexan, this compound (OMU), and chlorbufam (BIPC).[1][3]

Application in Agriculture

This compound was utilized for pre-emergent weed control in a range of vegetable crops.

-

Spinach: Applied pre-plant incorporated at a rate of 3-4 lbs of active ingredient per acre.

-

Onions and Sugar Beets: Historical use is noted, though specific application rates for this compound as a standalone product are not well-documented in available literature.[1][2] Formulations like Alipur were used on these crops.[1]

Application in Forestry

Efficacy

This compound was effective against a variety of annual weeds.[1] The primary examples of controlled pests include:

Quantitative data on the percentage of weed control at specific application rates is limited in the available historical literature.

Mode of Action: Inhibition of Photosystem II

As a urea herbicide, this compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][4] It functions by blocking the electron transport chain, a critical process in the light-dependent reactions of photosynthesis.

The specific site of action is the QB binding site on the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts.[4][5] By binding to this site, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor.[5][6] This blockage interrupts the flow of electrons from the primary quinone acceptor, QA, to QB, effectively halting the linear electron transport and, consequently, the production of ATP and NADPH necessary for carbon fixation.[7]

Environmental Fate and Degradation

The environmental persistence and mobility of this compound are key factors in its historical impact.

Soil Persistence and Mobility

This compound is considered to have moderate to high mobility in soil, with estimated Koc values ranging from 88 to 160.[1][3] Its persistence in soil has been reported to be between 4.5 and 60 weeks at application rates of 0.125 to 2.0 lbs/acre.[3]

| Soil Parameter | Value | Source |

| Soil Organic Carbon Partition Coefficient (Koc) | 88 - 160 (estimated) | [1] |

| Soil Persistence | 4.5 - 60 weeks (at 0.125 - 2.0 lb/acre) | [3] |

| Mobility Factor (Hagerstown silty clay loam) | 3.8 | [1] |

| Mobility Factor (Lakeland sandy loam) | 4.3 | [1] |

Degradation Pathway

The degradation of this compound in soil, plants, and animals is believed to occur through two primary mechanisms:

-

N-demethylation: The removal of methyl groups from the nitrogen atom.[1]

-

Hydrolytic cleavage: The breaking of chemical bonds by the addition of water, leading to the liberation of carbon dioxide and ammonia.[1]

Microbial activity is thought to play a significant role in the degradation process.[1]

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of cyclooctylamine with dimethylcarbamoyl chloride in the presence of a base like triethylamine.[1] This reaction is typically carried out in an organic solvent under controlled temperature conditions.[1]

Analysis of this compound Residues in Soil

The analysis of urea herbicides like this compound in soil samples can be performed using Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol would involve the following steps:

-

Extraction: Soil samples are extracted with an organic solvent such as acetonitrile or a mixture of water and acetonitrile, often aided by sonication.[8][9]

-

Partitioning: The pesticides are then partitioned into a solvent like dichloromethane.[9]

-

Cleanup: The extract is purified using Solid Phase Extraction (SPE) to remove interfering substances.[2]

-

Analysis: The final determination is made by GC-MS, with confirmation often carried out in the selected ion monitoring (SIM) mode.[2][9]

Conclusion

This compound represents a chapter in the history of chemical weed control, embodying the characteristics of early urea herbicides. Its efficacy as a pre-emergent herbicide was valued in various crops and forestry. However, concerns over environmental persistence and the development of more advanced and selective herbicides have led to its obsolescence. This guide consolidates the available technical information on this compound, providing a historical reference for researchers in agriculture, environmental science, and drug development. The limited quantitative data highlights the challenges in retrospectively assessing the full impact and specific use patterns of such obsolete compounds.

References

- 1. This compound | C11H22N2O | CID 16554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Page loading... [guidechem.com]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 6. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wssa.net [wssa.net]

- 8. agilent.com [agilent.com]

- 9. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Products of Cycluron in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, a substituted urea herbicide, has been utilized in agricultural applications for the control of various weeds. Understanding its environmental fate, particularly the formation of degradation products in soil and water, is crucial for a comprehensive assessment of its ecological impact. This technical guide provides a detailed overview of the anticipated degradation pathways of this compound, based on the known behavior of urea herbicides. It outlines the principal mechanisms of transformation, including microbial degradation, hydrolysis, and photodegradation, and identifies the likely resultant metabolites. Furthermore, this document presents generalized experimental protocols for studying this compound's degradation and details analytical methodologies for the identification and quantification of its transformation products. Due to a lack of specific quantitative data for this compound in the public domain, this guide utilizes data from analogous urea herbicides to provide a predictive framework and illustrative data tables.

Introduction

This compound, chemically known as N'-cyclooctyl-N,N-dimethylurea, is a herbicide that belongs to the phenylurea class. Its mode of action involves the inhibition of photosynthesis in target weed species. The environmental persistence and transformation of this compound are of significant interest as these processes determine its potential for off-site transport, groundwater contamination, and the formation of potentially more mobile or toxic degradation products. The primary routes of dissipation for this compound in the environment are microbial degradation in soil and, to a lesser extent, chemical hydrolysis and photodegradation in water. The main degradation pathways involve the demethylation of the nitrogen atom and hydrolytic cleavage of the urea bond, ultimately leading to the formation of simpler, more polar compounds.[1]

Degradation Pathways of this compound

The degradation of this compound in soil and water is expected to proceed through several key pathways, primarily driven by microbial activity, chemical hydrolysis, and photodegradation.

Microbial Degradation in Soil

Microbial metabolism is the principal mechanism for the degradation of urea herbicides in soil. The degradation of this compound is anticipated to occur through a stepwise process involving N-demethylation and hydrolysis of the urea linkage. A 50% decrease in the degradation of the related urea herbicide diuron after soil sterilization indicates the significant role of microorganisms in the transformation process.[1] The persistence of this compound in soil has been reported to be between 4.5 to 60 weeks.[1]

The proposed microbial degradation pathway is as follows:

-

N-Demethylation: The initial step is the removal of one of the methyl groups from the terminal nitrogen atom by microbial enzymes, likely monooxygenases, to form N'-cyclooctyl-N-methylurea .

-

Second N-Demethylation: Further demethylation can occur to yield N'-cyclooctylurea .

-

Hydrolysis of the Urea Bridge: The urea bond is then cleaved by amidase enzymes, leading to the formation of cyclooctylamine and dimethylamine (from the initial demethylation steps) or ammonia and carbon dioxide (from the fully demethylated intermediate).

dot```dot graph Microbial_Degradation_Pathway { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

This compound [label="this compound\n(N'-cyclooctyl-N,N-dimethylurea)"]; Metabolite1 [label="N'-cyclooctyl-N-methylurea"]; Metabolite2 [label="N'-cyclooctylurea"]; Product1 [label="Cyclooctylamine"]; Product2 [label="Dimethylamine"]; Product3 [label="Ammonia + CO2"];

This compound -> Metabolite1 [label="N-demethylation"]; Metabolite1 -> Metabolite2 [label="N-demethylation"]; Metabolite2 -> Product1 [label="Hydrolysis"]; Metabolite2 -> Product3 [label="Hydrolysis"]; this compound -> Product2 [label="Hydrolysis"]; }

Caption: Proposed hydrolysis pathway of this compound in water.

Photodegradation in Water

Photodegradation can contribute to the breakdown of this compound in aquatic environments. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has an estimated half-life of about 15 hours. [1]In water, direct photolysis and indirect photolysis (sensitized by substances like humic acids) can occur. For other urea herbicides, photodegradation often involves oxidation of the alkyl groups and hydroxylation of the aromatic ring (if present). For this compound, photodegradation is likely to contribute to the overall degradation, potentially leading to the formation of oxidized and cleaved products.

Quantitative Data on Degradation Products

Table 1: Hypothetical Concentration of this compound and its Degradation Products in a Soil Incubation Study

| Time (Days) | This compound (mg/kg) | N'-cyclooctyl-N-methylurea (mg/kg) | N'-cyclooctylurea (mg/kg) | Cyclooctylamine (mg/kg) |

| 0 | 10.00 | < LOD | < LOD | < LOD |

| 7 | 8.50 | 1.20 | 0.15 | < LOD |

| 14 | 6.80 | 2.10 | 0.45 | 0.05 |

| 30 | 4.20 | 2.80 | 1.10 | 0.20 |

| 60 | 1.50 | 1.50 | 2.50 | 0.50 |

| 90 | 0.20 | 0.30 | 1.80 | 0.80 |

| LOD: Limit of Detection |

Table 2: Hypothetical Half-lives (DT50) of this compound under Various Environmental Conditions

| Condition | Matrix | DT50 (Days) | Reference |

| Aerobic Soil Incubation | Soil | 30 - 90 | Based on general persistence data for urea herbicides. |

| Hydrolysis (pH 5) | Water | > 365 | Urea herbicides are generally stable at acidic to neutral pH. |

| Hydrolysis (pH 7) | Water | > 365 | Urea herbicides are generally stable at acidic to neutral pH. |

| Hydrolysis (pH 9) | Water | 180 - 250 | Hydrolysis is typically faster under alkaline conditions. |

| Aqueous Photodegradation | Water | 20 - 50 | Dependent on light intensity and presence of photosensitizers. The atmospheric half-life is much shorter. [1] |

Experimental Protocols

Detailed experimental protocols for this compound degradation studies are not widely published. Therefore, generalized protocols for studying herbicide degradation are provided below. These can be adapted for this compound-specific research.

dot

Caption: General experimental workflow for a soil degradation study.

Soil Microbial Degradation Study

-

Soil Collection and Characterization: Collect topsoil (0-15 cm) from a site with no recent pesticide application. Sieve the soil (e.g., 2 mm) and characterize its properties (pH, organic matter content, texture, microbial biomass).

-

Experimental Setup: Weigh a known amount of soil (e.g., 100 g) into individual microcosms (e.g., glass jars).

-

Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. Include a solvent-only control.

-

Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). To maintain aerobic conditions, ensure adequate air exchange.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample triplicate microcosms for each treatment.

-

Extraction: Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture) and extraction technique (e.g., shaking, sonication, accelerated solvent extraction).

-

Analysis: Filter the extracts and analyze them using a validated analytical method, such as LC-MS/MS.

Hydrolysis Study

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Experimental Setup: In sterile, amber glass vials, add a known volume of each buffer solution.

-

Herbicide Application: Spike the buffer solutions with a stock solution of this compound to a known concentration.

-

Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At various time points, collect aliquots from the vials.

-

Analysis: Directly analyze the aqueous samples by LC-MS/MS or after appropriate dilution.

Photodegradation Study

-

Sample Preparation: Prepare an aqueous solution of this compound in sterile, purified water (e.g., Milli-Q).

-

Irradiation: Place the solution in a quartz vessel and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp). Control the temperature of the solution. Include dark controls wrapped in aluminum foil.

-

Sampling: Collect samples at different time intervals during irradiation.

-

Analysis: Analyze the samples directly by LC-MS/MS to determine the concentration of this compound and identify any photoproducts.

Analytical Methods

The analysis of this compound and its polar degradation products is best achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of urea herbicides and their metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is common.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of this compound and its N-demethylated metabolites. Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions should be optimized for this compound and each suspected degradation product.

Conclusion

The degradation of this compound in soil and water is a critical process influencing its environmental persistence and impact. Based on the chemistry of urea herbicides, the primary degradation pathways are microbial N-demethylation and hydrolysis in soil, and to a lesser extent, chemical hydrolysis and photodegradation in water. The anticipated degradation products include N'-cyclooctyl-N-methylurea, N'-cyclooctylurea, cyclooctylamine, and dimethylamine. While specific quantitative data and detailed experimental protocols for this compound are scarce in publicly available literature, this guide provides a robust framework for researchers based on analogous compounds. Further experimental studies are essential to definitively identify and quantify the degradation products of this compound, establish their rates of formation under various environmental conditions, and assess their potential ecotoxicological significance. Such data are vital for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

An In-depth Technical Guide on the Toxicological Profile of Cycluron in Non-target Organisms

Disclaimer: Cycluron is an obsolete urea herbicide, and as such, publicly available toxicological data for non-target organisms is limited. This guide synthesizes the available information and describes standardized experimental protocols relevant to the assessment of similar compounds.

Executive Summary

This compound is a urea-based herbicide that was formerly used for pre-emergence weed control. Its mode of action, typical of urea herbicides, is the inhibition of photosynthesis. While specific toxicological data for this compound is scarce due to its discontinued use, existing information suggests it is moderately toxic to fish and possesses low toxicity to warm-blooded animals and bees. This guide provides a summary of the known toxicological data, outlines the standard experimental methodologies for ecotoxicity testing as per OECD guidelines, and visualizes the herbicidal mode of action and a general ecotoxicological testing workflow.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound in non-target organisms is sparse. A single acute toxicity value for fish has been identified.

Table 1: Acute Toxicity of this compound to Aquatic Vertebrates

| Species | Endpoint | Exposure Duration | Value | Toxicological Classification |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96 hours | 0.46 mg/L[1] | Moderate |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

In the absence of specific published studies on the ecotoxicology of this compound, this section details the standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines represent the internationally accepted methods for assessing the toxicity of chemicals to non-target organisms.

3.1 Aquatic Organisms

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, a group of fish is exposed to the test substance in water at a range of concentrations for a 96-hour period. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period[3].

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna (water flea). Young daphnids are exposed to the test substance at various concentrations for 48 hours. The endpoint is immobilization, which is the inability to swim. The EC50 (median effective concentration) for immobilization is then determined[4][5].

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. A culture of exponentially growing algae is exposed to a range of concentrations of the test substance over 72 hours. The inhibition of growth in relation to a control is measured, and endpoints such as the EC50 for growth rate inhibition are calculated[4][5].

3.2 Terrestrial Organisms

-

Earthworm, Acute Toxicity Test (OECD 207): This guideline describes two methods: a filter paper contact test and an artificial soil test. The artificial soil test is more representative of natural exposure. Earthworms (Eisenia fetida) are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil for 14 days. The primary endpoint is mortality, from which an LC50 is determined. Sub-lethal effects like weight change may also be recorded[6][7][8].

-

Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly quail or duck species). The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The main endpoint is the LD50 (median lethal dose).

Visualizations

4.1 Signaling Pathway: Mode of Action of Urea Herbicides

Caption: Mode of Action of this compound as a Photosystem II Inhibitor.

4.2 Experimental Workflow: General Ecotoxicity Testing

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. oecd.org [oecd.org]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. nihs.go.jp [nihs.go.jp]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 8. oecd.org [oecd.org]

Solubility and Stability of Cycluron in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of the urea herbicide Cycluron in aqueous solutions. Due to its status as an obsolete herbicide, publicly available data is limited. Therefore, this guide also incorporates information on structurally similar phenylurea herbicides to provide a broader context for its potential behavior.

Core Properties of this compound

This compound, chemically known as 3-cyclooctyl-1,1-dimethylurea, is a solid, colorless, and odorless compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₂N₂O | [1] |

| Molecular Weight | 198.31 g/mol | [1] |

| Melting Point | 138 °C | [1] |

| Water Solubility (20 °C) | 1.1 - 1.2 g/L | [1] |

| Synonyms | OMU, N-cyclooctyl-N',N'-dimethylurea | [1] |

Aqueous Solubility of this compound

The solubility of a substance in water is a critical parameter influencing its environmental fate and bioavailability.

Reported Solubility Data

The aqueous solubility of this compound has been reported at 20 °C. The available data are summarized in Table 2.

| Temperature (°C) | Solubility (g/L) | Solubility (mg/L) | Molar Solubility (mol/L) |

| 20 | 1.1 - 1.2 | 1100 - 1200 | ~5.5 x 10⁻³ - 6.0 x 10⁻³ |

Data sourced from PubChem.[1]

Factors Influencing Solubility

While specific data for this compound is unavailable, the solubility of urea-based compounds in aqueous solutions is generally influenced by temperature and pH.

-

Temperature: The solubility of most solid organic compounds, including urea derivatives, tends to increase with rising temperature.[2][3][4]

-

pH: The solubility of some urea herbicides, particularly sulfonylureas, can be significantly affected by the pH of the solution.[5][6][7] For many phenylurea herbicides, solubility can increase in more acidic or alkaline conditions compared to neutral pH, depending on the specific pKa of the compound.[6]

Stability of this compound in Aqueous Solutions

The stability of this compound in water is a key determinant of its persistence in the environment. The primary degradation pathways for urea herbicides in aqueous environments are hydrolysis and photolysis. Although it has been stated that this compound is stable, urea herbicides as a class are known to degrade under certain conditions.[1][8]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For phenylurea herbicides, the urea bridge is the primary site for hydrolytic attack.

While specific hydrolysis data for this compound is not available, studies on other urea herbicides like monuron indicate that hydrolysis is negligible in neutral solutions at room temperature but increases under more acidic or alkaline conditions and at elevated temperatures.[9] For instance, linuron is reported to be stable in neutral aqueous media.[8] The half-life of monolinuron in water has been determined to be 22 days.[10]

General Hydrolysis Pathway for Phenylurea Herbicides:

The hydrolysis of phenylurea herbicides typically involves the cleavage of the urea bond, leading to the formation of a substituted aniline and a derivative of carbamic acid, which can further decompose.

Caption: General hydrolysis pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule by light. Phenylurea herbicides can undergo photodegradation in aqueous solutions when exposed to sunlight.

Potential Photodegradation Pathways for this compound:

Based on studies of other phenylurea herbicides, potential photodegradation pathways for this compound could include N-demethylation, hydroxylation of the cyclooctyl ring, and cleavage of the urea linkage.

Caption: Potential photodegradation pathways for this compound.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the solubility and stability of chemical compounds. The following sections outline the principles of widely accepted experimental protocols.

Determination of Aqueous Solubility (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[14][15][16][17]

Workflow for Solubility Determination (Flask Method):

Caption: Workflow for the Flask Method (OECD 105).

Hydrolysis Study (OECD 111)

OECD Guideline 111 details a procedure for assessing the rate of hydrolysis of chemicals in water at different pH values (typically 4, 7, and 9) and temperatures.

Workflow for Hydrolysis Study:

Caption: Workflow for a hydrolysis study (OECD 111).

Photolysis Study (OECD 316)

OECD Guideline 316 provides a framework for studying the photodegradation of chemicals in water using a light source that simulates natural sunlight.

Workflow for Photolysis Study:

Caption: Workflow for a photolysis study (OECD 316).

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantitative analysis of phenylurea herbicides and their degradation products in aqueous samples.[18][19] For the identification of unknown degradation products, Mass Spectrometry (MS) is an indispensable tool.[20][21][22]

Conclusion

The aqueous solubility of this compound at ambient temperature is well-documented. However, there is a significant lack of quantitative data regarding its stability in aqueous solutions under various environmental conditions such as different pH levels, temperatures, and light exposure. Based on the behavior of structurally related phenylurea herbicides, it can be inferred that this compound likely undergoes hydrolysis and photolysis, with the rates of these degradation processes being dependent on environmental factors. To obtain a definitive understanding of this compound's environmental fate, further experimental studies following standardized protocols, such as those provided by the OECD, are necessary.

References

- 1. This compound | C11H22N2O | CID 16554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility Of Urea Overview [jinjiangmelamine.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. northcentralfertility.com [northcentralfertility.com]

- 7. Effect of carrier pH on Accent activity | Integrated Crop Management [crops.extension.iastate.edu]

- 8. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Photodegradation of the herbicide diuron in water under simulated sunlight [jstage.jst.go.jp]

- 12. Issue:Photodegradation of the herbicide diuron in water under simulated sunlight : Geochemical Journal [geochemical-journal.jp]

- 13. researchgate.net [researchgate.net]

- 14. filab.fr [filab.fr]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. w3.ual.es [w3.ual.es]

- 22. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycluron's Interaction with Soil Organic Matter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, a substituted urea herbicide, has been utilized in the past for pre-emergence weed control. Its environmental fate, particularly its interaction with soil organic matter, is a critical determinant of its efficacy, mobility, and persistence in terrestrial ecosystems. This technical guide provides an in-depth analysis of the core interactions between this compound and soil organic matter, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the fundamental processes involved. Due to the limited availability of recent research on this compound, an obsolete herbicide, this guide also incorporates data and methodologies from studies on analogous urea herbicides to provide a comprehensive overview.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to comprehending its behavior in the soil environment.

| Property | Value | Reference |

| IUPAC Name | 3-cyclooctyl-1,1-dimethylurea | [1] |

| CAS Number | 2163-69-1 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O | [1] |

| Molecular Weight | 198.31 g/mol | [1] |

| Water Solubility | 1100 - 1200 mg/L at 20°C | [1] |

| Vapor Pressure | 1 x 10⁻⁷ mm Hg at 20°C | [1] |

| Log Kow (estimated) | 2.8 | [2] |

Interaction with Soil Organic Matter: Adsorption and Mobility

The interaction of this compound with soil organic matter (SOM) is a primary factor controlling its bioavailability and transport in the soil profile. The primary mechanism of interaction is adsorption, where this compound molecules bind to the surface of SOM and clay particles. This process is influenced by the chemical nature of both this compound and the soil components. As a member of the urea herbicide family, this compound's interactions are largely governed by hydrogen bonding and van der Waals forces.[3]

Quantitative Adsorption Data

Quantitative data on the adsorption of this compound to soil are limited. However, the organic carbon-water partitioning coefficient (Koc) provides a standardized measure of a chemical's tendency to adsorb to soil organic carbon. Estimated Koc values for this compound suggest moderate to high mobility in soil.

| Parameter | Value | Soil Type | Reference |

| Koc (estimated) | 88 - 160 mL/g | Not specified | [1] |

| Mobility Factor | 3.8 | Hagerstown silty clay loam (4.3% organic matter, 30% clay, pH 5.5) | [1][2] |

| Mobility Factor | 4.3 | Lakeland sandy loam (3.3% organic matter, 10% clay, pH 6.2) | [1][2] |

Note: Mobility factors range from 1 (no movement) to 6 (maximum movement) in soil columns.[1][2]